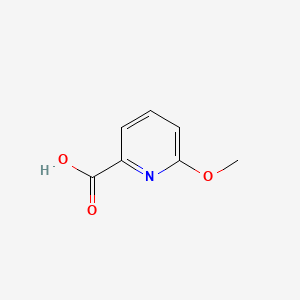

6-Methoxypyridine-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-methoxypyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-11-6-4-2-3-5(8-6)7(9)10/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSWBODXXZITTPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60341188 | |

| Record name | 6-Methoxypicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26893-73-2 | |

| Record name | 6-Methoxypicolinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26893-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxypicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxypyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 6-Methoxypyridine-2-carboxylic acid (CAS: 26893-73-2) for Advanced Research and Development

This document provides an in-depth technical overview of 6-Methoxypyridine-2-carboxylic acid, a pivotal heterocyclic building block for professionals in pharmaceutical research, medicinal chemistry, and materials science. Its unique structural features make it a valuable intermediate in the synthesis of complex molecular architectures. This guide moves beyond simple data recitation to offer field-proven insights into its synthesis, purification, characterization, and application, grounded in established scientific principles.

Core Compound Identification and Physicochemical Properties

Unambiguous identification is the cornerstone of reproducible science. This compound, also known by its synonym 6-Methoxypicolinic acid, is a substituted pyridine derivative with significant utility in organic synthesis.[1][2][3] Its properties are summarized below, providing the foundational data required for experimental design.

| Identifier | Value | Source(s) |

| CAS Number | 26893-73-2 | [1][4][5] |

| Molecular Formula | C₇H₇NO₃ | [1][2] |

| Molecular Weight | 153.14 g/mol | [2][3] |

| IUPAC Name | This compound | [1][3] |

| Melting Point | 130-134 °C (Varies by purity) | [3] |

| Boiling Point | ~300.8 °C (Predicted) | [2] |

| Appearance | White to off-white crystalline powder | [2] |

| Solubility | Slightly soluble in water | [2][3][4] |

| pKa | ~3.52 (Predicted) | [2] |

| SMILES | COC1=CC=CC(=N1)C(=O)O | [1][3] |

| InChI Key | KSWBODXXZITTPO-UHFFFAOYSA-N | [1] |

Validated Synthesis Protocol: Methylation of 6-Hydroxypyridine-2-carboxylic Acid

The synthesis of this compound is commonly achieved via the methylation of its hydroxylated precursor. The following protocol is based on a well-established nucleophilic substitution reaction, providing a reliable pathway to the target compound.[4]

Principle of the Synthesis

The core of this synthesis is the O-methylation of 6-hydroxypyridine-2-carboxylic acid. The phenolic proton of the starting material is acidic, but the carboxyl proton is more so. To achieve selective O-methylation, a base is used that facilitates the formation of the carboxylate and potentially the phenoxide. Silver oxide (Ag₂O) serves as a mild base and promoter, reacting with the acidic protons. The subsequent introduction of an electrophilic methyl source, iodomethane (CH₃I), results in a nucleophilic attack from the oxygen atom to form the methyl ether. The initial product is often the methyl ester, which is then hydrolyzed (saponified) under basic conditions to yield the final carboxylic acid.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

Reagents & Equipment:

-

6-hydroxypyridine-2-carboxylic acid

-

Silver (I) oxide (Ag₂O)

-

Iodomethane (CH₃I)

-

Toluene, Tetrahydrofuran (THF), Methanol (MeOH), Chloroform (CHCl₃)

-

5N Sodium Hydroxide (NaOH), 5N Hydrochloric Acid (HCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser, magnetic stirrer, heating mantle

-

Filtration apparatus (Büchner funnel, Celite)

-

Rotary evaporator

Protocol:

-

Reaction Setup (Methylation): To a solution of 6-hydroxypyridine-2-carboxylic acid (e.g., 10.0 mmol) in toluene (35 mL) in a round-bottom flask, add silver oxide (10.5 mmol).[4]

-

Activation: Stir the mixture vigorously for 30 minutes at room temperature. The silver oxide acts to deprotonate the starting material.

-

Methylation: Add iodomethane (21.0 mmol) to the suspension.[4] Heat the reaction mixture to reflux and maintain overnight with continuous stirring.

-

Work-up (Ester Isolation): After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove silver salts. Wash the filter cake with additional toluene. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude methyl 6-methoxypyridine-2-carboxylate, typically as a yellow solid.[4]

-

Reaction Setup (Saponification): Dissolve the crude solid in tetrahydrofuran (50 mL). In a separate beaker, prepare a mixture of 5N NaOH (20 mL) and water (5 mL). Add the THF solution to the basic solution.[4]

-

Hydrolysis: Stir the biphasic mixture for 1 hour at room temperature. The ester is hydrolyzed to the sodium salt of the carboxylic acid.

-

Acidification & Isolation: Carefully acidify the reaction mixture to approximately pH 3 using 5N HCl. This will precipitate the carboxylic acid. Concentrate the mixture to dryness.[4]

-

Final Extraction: Add a 20% MeOH/CHCl₃ solvent mixture to the resulting solid and sonicate for 20 minutes to dissolve the product. Filter the mixture to remove inorganic salts. Dry the filtrate over anhydrous MgSO₄, filter, and concentrate to yield this compound as a white solid.[4]

Purification and Characterization Workflow

Post-synthesis, a rigorous purification and characterization sequence is mandatory to ensure the compound meets the purity requirements for downstream applications, especially in drug development.

Principle of Purification & Characterization

Purification aims to remove unreacted starting materials, reagents (e.g., residual iodomethane), and side-products. For a solid carboxylic acid like this, recrystallization is a highly effective method.[6] The choice of solvent is critical; an ideal solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble. Characterization validates the molecular structure and assesses purity. ¹H NMR confirms the proton environment, and Mass Spectrometry (MS) confirms the molecular weight.

Purification and Analysis Workflow Diagram

Caption: Standard workflow for the purification and characterization of the title compound.

Detailed Methodologies

A. Purification by Recrystallization

-

Transfer the crude solid to an Erlenmeyer flask.

-

Add a suitable solvent or solvent system (e.g., toluene/petroleum ether, or aqueous alcohol) in small portions while heating the mixture until the solid just dissolves.[6]

-

Allow the solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

-

Dry the purified crystals in a vacuum oven.

B. Characterization Techniques

-

¹H NMR Spectroscopy: Dissolve a small sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The resulting spectrum should be consistent with the structure, showing characteristic peaks for the aromatic protons on the pyridine ring, the methoxy group protons (-OCH₃), and the acidic proton of the carboxylic acid.

-

Mass Spectrometry (MS): Analyze a sample using a technique like electrospray ionization (ESI). In negative ion mode, the analysis should show a prominent peak corresponding to the deprotonated molecule [M-H]⁻ at m/z 152.[4]

Applications in Drug Discovery and Development

This compound is not typically a final drug product but rather a crucial structural motif and intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1][3] The pyridine carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, found in numerous approved drugs for a wide range of diseases.[7][8]

Role as a Versatile Building Block

The molecule possesses three key functional handles that can be independently addressed:

-

The Carboxylic Acid: Readily converted into esters, amides, or other functional groups, allowing for the exploration of structure-activity relationships (SAR).[9]

-

The Pyridine Ring: The nitrogen atom can act as a hydrogen bond acceptor and influences the molecule's overall electronic properties and solubility.

-

The Methoxy Group: This group can be a key pharmacophoric element or can be demethylated to reveal a hydroxyl group for further functionalization.

This versatility makes it an important raw material for pharmaceuticals, agrochemicals, and dyestuffs.[3] Its derivatives are explored for a variety of therapeutic targets. For instance, related pyridine carboxylic acids have been used to create metal complexes investigated as α-glucosidase inhibitors for diabetes management.[10]

Conceptual Drug Development Pathway

Caption: Role of the title compound as a starting block in a typical drug discovery pipeline.

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety.

-

Hazards: The compound is known to cause skin and serious eye irritation. It may also cause respiratory irritation.[3]

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[2] Recommended storage temperature is between 2-8°C.[2] The material is noted to be air-sensitive.[3]

References

- 1. H59652.03 [thermofisher.com]

- 2. longkechem.com [longkechem.com]

- 3. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. This compound | 26893-73-2 [chemicalbook.com]

- 5. chemwhat.com [chemwhat.com]

- 6. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]

- 7. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives [mdpi.com]

- 10. Novel metal complexes containing 6-methylpyridine-2-carboxylic acid as potent α-glucosidase inhibitor: synthesis, crystal structures, DFT calculations, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Methoxypyridine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxypyridine-2-carboxylic acid, also known as 6-methoxypicolinic acid, is a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis. Its unique structural arrangement, featuring a pyridine ring substituted with both a carboxylic acid and a methoxy group, imparts specific physicochemical properties that render it a valuable synthon for the development of novel pharmaceutical agents and functional materials. This guide provides a comprehensive overview of its core characteristics, synthesis, and applications, with a focus on the underlying scientific principles and practical experimental considerations.

Core Molecular and Physicochemical Profile

Understanding the fundamental properties of a molecule is the cornerstone of its effective application in research and development.

Molecular Identity

-

Chemical Name: this compound

-

Molecular Weight: 153.14 g/mol [1]

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented in Table 1. These parameters are critical for predicting its behavior in various solvent systems, reaction conditions, and biological environments.

| Property | Value | Source(s) |

| Molecular Weight | 153.14 g/mol | [1] |

| Appearance | White to pale cream powder or crystals | [3] |

| Melting Point | 130-134 °C | |

| Solubility | Slightly soluble in water | [1][2] |

| pKa | 3.52 ± 0.10 (Predicted) | [2] |

| InChI Key | KSWBODXXZITTPO-UHFFFAOYSA-N | [3] |

| SMILES | COc1cccc(n1)C(O)=O | [3] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is a critical aspect of its utility. A common and effective laboratory-scale synthesis involves the methylation of 6-hydroxypyridine-2-carboxylic acid, followed by saponification.

Synthetic Workflow: From Precursor to Product

The following diagram illustrates a typical two-step synthesis pathway. The rationale behind this approach is the ready availability of the starting material and the high efficiency of the Williamson ether synthesis and subsequent ester hydrolysis.

References

6-Methoxypyridine-2-carboxylic acid structure

An In-depth Technical Guide to 6-Methoxypyridine-2-carboxylic Acid: Structure, Synthesis, and Applications in Drug Discovery

Abstract

This compound is a pivotal heterocyclic building block in modern medicinal chemistry. As a substituted picolinic acid, its unique structural and electronic properties make it a valuable scaffold and intermediate in the synthesis of a wide range of biologically active compounds. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing its physicochemical properties, robust synthetic protocols, key chemical reactions, and significant applications in the pharmaceutical industry. By elucidating the causality behind experimental choices and grounding claims in authoritative sources, this document serves as a practical resource for leveraging this versatile compound in research and development.

Introduction to a Key Heterocyclic Scaffold

This compound, also known as 6-methoxypicolinic acid, is an aromatic heterocyclic compound featuring a pyridine ring substituted with a carboxylic acid at the 2-position and a methoxy group at the 6-position. This specific arrangement of functional groups imparts a distinct set of properties that are highly sought after in drug design. The pyridine ring serves as a bioisostere for a phenyl ring but with an increased capacity for hydrogen bonding and improved metabolic stability. The 2-carboxylic acid group provides a convenient handle for synthetic elaboration, most commonly through amide bond formation, while also serving as a potential metal-chelating moiety. The 6-methoxy group modulates the electronic properties of the ring system, influencing its reactivity and interaction with biological targets. Consequently, this molecule is not merely an inert scaffold but an active contributor to the pharmacokinetic and pharmacodynamic profiles of drug candidates.

Physicochemical Properties and Spectroscopic Profile

Accurate characterization is the foundation of reproducible science. The properties of this compound are well-documented, enabling its reliable identification and use.

Molecular Structure

Figure 1: Chemical structure of this compound.

Core Physicochemical Data

The fundamental properties of the compound are summarized below, providing a quick reference for experimental design.

| Property | Value | Source |

| CAS Number | 22620-32-2 | |

| Molecular Formula | C₇H₇NO₃ | |

| Molecular Weight | 153.14 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 148 - 152 °C | |

| pKa | ~3.5 (Estimated for the carboxylic acid) | |

| Solubility | Soluble in methanol, DMSO, and water |

Spectroscopic Signature for Structural Verification

Spectroscopic analysis is critical for confirming the identity and purity of the material. The following data represent typical values obtained from standard characterization techniques.

| Technique | Characteristic Peaks / Shifts |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 13.0 (br s, 1H, -COOH), 7.9 (t, 1H), 7.5 (d, 1H), 7.0 (d, 1H), 3.9 (s, 3H, -OCH₃) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 165.0, 162.5, 147.0, 140.0, 118.0, 110.0, 54.0 |

| IR Spectroscopy (KBr, cm⁻¹) | ν: 2900-3100 (O-H stretch, broad), 1720 (C=O stretch), 1580 (C=N stretch), 1250 (C-O stretch) |

Synthesis and Purification

A reliable and scalable synthesis is paramount for the utility of any building block. The most common and robust method for preparing this compound is through the oxidation of the corresponding methyl-substituted precursor, 2-methyl-6-methoxypyridine.

Synthetic Rationale: The Oxidation Pathway

The choice of potassium permanganate (KMnO₄) as the oxidant is deliberate. It is a powerful and cost-effective oxidizing agent capable of converting the benzylic-like methyl group to a carboxylic acid under aqueous conditions. The reaction is typically run in a basic medium, which helps to solubilize the organic starting material and the permanganate, and the reaction is heated to drive it to completion. The resulting carboxylate salt is then protonated in an acidic workup to yield the final carboxylic acid product.

Detailed Experimental Protocol: Synthesis

-

Step 1: Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methyl-6-methoxypyridine (1.0 eq) to water.

-

Step 2: Reagent Addition: While stirring, slowly add potassium permanganate (KMnO₄, 3.0-4.0 eq) portion-wise. The addition is exothermic and should be controlled to maintain a manageable reaction temperature.

-

Step 3: Reflux: Heat the reaction mixture to reflux (approximately 90-100 °C) for 4-6 hours. The progress can be monitored by the disappearance of the purple permanganate color and the formation of a brown manganese dioxide (MnO₂) precipitate.

-

Step 4: Quenching and Filtration: Cool the mixture to room temperature and filter it through a pad of celite to remove the MnO₂ precipitate. Wash the filter cake with a small amount of hot water.

-

Step 5: Acidification and Isolation: Cool the clear filtrate in an ice bath and carefully acidify it with concentrated hydrochloric acid (HCl) to a pH of ~3-4. The white product will precipitate out of the solution.

-

Step 6: Collection: Collect the solid product by vacuum filtration, wash with cold water, and dry under a vacuum to yield crude this compound.

Workflow for Synthesis and Purification

The following diagram outlines the logical flow from starting material to the pure, verified compound.

Caption: A workflow diagram illustrating the synthesis, workup, and purification of this compound.

Chemical Reactivity and Synthetic Utility

The primary utility of this compound in drug development stems from its ability to readily undergo amide bond formation. This reaction connects the acid scaffold to various amine-containing fragments, enabling the rapid generation of compound libraries for screening.

The Cornerstone Reaction: Amide Coupling

The direct reaction of a carboxylic acid and an amine to form an amide is generally unfavorable and requires activation of the carboxylic acid. This is achieved using coupling reagents. Common choices include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with an additive like HOBt (Hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine.

Protocol: EDC/HOBt Mediated Amide Coupling

-

Step 1: Activation: Dissolve this compound (1.0 eq), HOBt (1.2 eq), and the desired primary or secondary amine (1.1 eq) in an anhydrous aprotic solvent such as DMF or DCM.

-

Step 2: Coupling Agent Addition: Cool the mixture to 0 °C in an ice bath. Add EDC (1.2 eq) portion-wise while stirring.

-

Step 3: Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

-

Step 4: Workup: Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

-

Step 5: Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude amide product via column chromatography or recrystallization.

Amide Coupling Mechanism Workflow

This diagram shows the key steps in the activation and coupling process.

Caption: A simplified mechanism for EDC-mediated amide bond formation using this compound.

Applications in Drug Discovery

The 6-methoxypicolinic acid moiety is present in numerous small molecules investigated for various therapeutic targets. Its structural features often contribute to high binding affinity and favorable drug-like properties.

Case Study: A Building Block for Kinase Inhibitors

Many kinase inhibitors utilize heterocyclic scaffolds to interact with the ATP-binding pocket of the enzyme. The pyridine nitrogen of the 6-methoxypicolinic acid scaffold can form a critical hydrogen bond with the "hinge" region of the kinase, a common anchoring point for inhibitors. The rest of the molecule can then be elaborated to occupy other pockets and achieve selectivity. For instance, derivatives have been explored as inhibitors of kinases involved in cancer and inflammatory diseases.

Case Study: A Scaffold in Peramivir Synthesis

Peramivir is an antiviral drug used to treat influenza. While not a direct component of the final structure, 6-methoxypyridine-based precursors are conceptually related and highlight the utility of functionalized pyridines in complex synthesis. The principles of using such scaffolds are central to building the intricate architectures required for potent enzyme inhibition.

Logical Pathway for Scaffold-Based Drug Design

The following diagram illustrates the thought process in medicinal chemistry, starting from a validated building block like this compound.

Caption: A conceptual workflow for scaffold-based drug discovery starting from this compound.

Safety, Handling, and Storage

Proper handling is essential when working with any chemical reagent.

-

Hazard Identification: May cause skin, eye, and respiratory irritation. Users should consult the full Safety Data Sheet (SDS) before use.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a high-value building block whose utility in medicinal chemistry is firmly established. Its well-defined structure, predictable reactivity, and favorable electronic properties make it an ideal starting point for the synthesis of complex molecular architectures aimed at a variety of biological targets. The robust protocols for its synthesis and derivatization, particularly through amide coupling, ensure its continued and widespread application in the quest for new therapeutics. This guide has provided the core technical knowledge required for its effective implementation in a research and development setting.

6-Methoxypyridine-2-carboxylic acid physical properties

An In-Depth Technical Guide to the Physical Properties of 6-Methoxypyridine-2-carboxylic Acid

Introduction

This compound, also known as 6-methoxypicolinic acid, is a heterocyclic organic compound that serves as a crucial intermediate and building block in various fields of chemical synthesis.[1] Its structural combination of a pyridine ring, a carboxylic acid functional group, and a methoxy group imparts a unique reactivity profile, making it highly valuable. This compound is an important raw material for the synthesis of pharmaceuticals, agrochemicals, and dyestuffs, where precise control over reaction conditions and product characteristics is paramount.[1][2]

Understanding the fundamental physical properties of this reagent is not merely an academic exercise; it is a prerequisite for its effective application in research and development. Properties such as melting point, solubility, and acidity (pKa) directly influence its storage, handling, reaction kinetics, purification, and formulation. This guide provides a detailed examination of these core physical characteristics, supported by field-proven experimental protocols to ensure scientific integrity and reproducibility for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

A summary of the key physical and chemical identifiers for this compound is presented below. These values are foundational for its use in experimental design and chemical modeling.

| Property | Value | Source(s) |

| CAS Number | 26893-73-2 | [1][3] |

| Molecular Formula | C₇H₇NO₃ | [1][4] |

| Molecular Weight | 153.14 g/mol | [3][4] |

| Appearance | White to pale cream solid (powder or crystals) | [2][3][4] |

| Melting Point | 130-134 °C | [1][4] |

| Boiling Point | 300.8 ± 22.0 °C (Predicted) | [3] |

| Water Solubility | Slightly soluble | [1][3][5] |

| pKa | 3.52 ± 0.10 (Predicted) | [3] |

| InChI Key | KSWBODXXZITTPO-UHFFFAOYSA-N | [1][4] |

| SMILES | COc1cccc(n1)C(O)=O | [4] |

In-Depth Analysis of Key Properties

Melting Point: A Criterion for Purity

The melting point of a crystalline solid is a sensitive indicator of its purity. For this compound, the reported melting range is a sharp 130-134 °C .[1][4] A narrow melting range of one to two degrees is characteristic of a pure substance.[6] The presence of impurities disrupts the crystal lattice, typically causing a depression and broadening of the melting range.[7] Therefore, verifying this melting point is a critical first step in quality control to ensure the material is suitable for sensitive synthetic applications where stoichiometry and side-product formation are of concern.

Solubility: Implications for Reaction and Formulation

The compound is described as "slightly soluble in water." [1][3][5] This property is of immense practical importance. In organic synthesis, it dictates the choice of solvent systems. While its low aqueous solubility might preclude its use in purely aqueous media, it can be readily dissolved in many organic solvents. In the context of drug development, aqueous solubility is a critical determinant of a compound's bioavailability and formulation potential.[8][9] The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound, providing a definitive value for biopharmaceutical and formulation studies.[8][9]

Acidity (pKa): The Key to Reactivity

With a predicted pKa of approximately 3.52 , the carboxylic acid moiety of this compound is moderately acidic.[3] The pKa value indicates the pH at which the compound exists in a 50:50 equilibrium between its protonated (acidic, neutral) and deprotonated (conjugate base, anionic) forms. This acidity is central to its chemical behavior.

-

In Synthesis: The carboxyl group can be easily deprotonated with a mild base to form a carboxylate salt, which can then act as a nucleophile in subsequent reactions.

-

In Purification: The pH-dependent solubility allows for straightforward purification via acid-base extraction. The compound will be more soluble in basic aqueous solutions (as the carboxylate salt) than in acidic or neutral solutions, enabling its separation from non-acidic impurities.

-

In Pharmacology: For drug candidates, the pKa influences absorption, distribution, metabolism, and excretion (ADME) properties, as the charge state of the molecule affects its ability to cross biological membranes.

Stability and Storage

Vendor information notes that the compound can be air-sensitive and recommends storage under an inert gas (like nitrogen or argon) at refrigerated temperatures (2-8 °C).[1][3] This precaution is necessary to prevent potential degradation over time, ensuring the integrity and reactivity of the material are maintained for experimental use.

Experimental Protocols for Property Verification

To ensure the self-validating nature of this guide, the following are detailed protocols for the experimental determination of the core physical properties.

Protocol 1: Melting Point Determination (Capillary Method)

This protocol outlines the standard procedure for accurately measuring the melting point range using a modern digital apparatus.[6][7][10]

Principle: A small, powdered sample is heated at a controlled rate, and the temperatures at which melting begins and is complete are recorded. The sharpness of this range is a reliable indicator of purity.

Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered by crushing it with a spatula on a watch glass.

-

Capillary Loading: Invert a capillary tube (sealed at one end) and tap the open end into the sample powder until a small amount (2-3 mm high) enters the tube.

-

Sample Compaction: Tap the sealed end of the tube gently on a hard surface or drop it through a long glass tube to compact the sample tightly at the bottom.[6][7]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Determination (Optional but Recommended): Set a high heating rate (e.g., 10-20 °C/min) to quickly find an approximate melting range. This saves time during the precise measurement.[7]

-

Precise Determination: Using a fresh sample, set the starting temperature to about 10-15 °C below the approximate melting point found in the previous step. Set the heating ramp rate to a slow value (1-2 °C/min) to ensure thermal equilibrium.

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T_start) and the temperature at which the last solid crystal melts (T_end). The melting range is T_start – T_end.

Diagram 1: Workflow for Melting Point Determination

Protocol 2: Aqueous Solubility Determination (Shake-Flask Method)

This protocol details the definitive method for measuring thermodynamic solubility.[8][11]

Principle: An excess of the solid solute is agitated in a solvent at a constant temperature for an extended period to ensure that equilibrium is reached, forming a saturated solution. The concentration of the solute in the resulting solution is then measured.

Methodology:

-

Preparation: To a series of glass vials, add a pre-weighed excess amount of this compound (e.g., 5-10 mg). The key is to ensure solid material remains after equilibrium is reached.

-

Solvent Addition: Add a precise volume of the desired aqueous buffer or purified water (e.g., 1 mL) to each vial.

-

Equilibration: Seal the vials and place them on an orbital or overhead shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient duration to reach equilibrium (typically 24 to 48 hours).

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. To ensure complete removal of particulate matter, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes).

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. For maximum accuracy, pass this aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining microparticulates.

-

Quantification: Dilute the filtered supernatant into a suitable concentration range and quantify the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC, against a standard calibration curve.

Diagram 2: Workflow for Shake-Flask Solubility Assay

Protocol 3: pKa Determination by Potentiometric Titration

This protocol provides a robust method for empirically determining the pKa value.[12][13]

Principle: A solution of the weak acid is titrated with a strong base of known concentration. The pH of the solution is monitored throughout the titration. According to the Henderson-Hasselbalch equation, the pH is equal to the pKa when the concentrations of the acid and its conjugate base are equal, which occurs at the half-equivalence point of the titration.[14]

Methodology:

-

Apparatus Calibration: Calibrate a pH meter using at least two, preferably three, standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01).

-

Solution Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in deionized water. Prepare a standardized titrant solution of a strong base (e.g., 0.1 M NaOH).

-

Titration Setup: Place a known volume of the acid solution (e.g., 20 mL) in a beaker with a magnetic stir bar.[12] Immerse the calibrated pH electrode in the solution, ensuring the bulb does not contact the stir bar. Position the tip of a burette filled with the NaOH solution above the beaker.

-

Titration Execution:

-

Record the initial pH of the acid solution.

-

Add the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL).

-

After each increment, allow the pH reading to stabilize and record both the total volume of titrant added and the corresponding pH.

-

Continue this process well past the equivalence point (the region of rapid pH change).

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

Identify the equivalence point (V_eq), which is the midpoint of the steepest part of the curve. This can be found more accurately by plotting the first derivative (ΔpH/ΔV vs. V).

-

Determine the half-equivalence point volume (V_half-eq = V_eq / 2).

-

The pKa is the pH of the solution at the half-equivalence point. Read this value directly from the titration curve.[13][14][15]

-

-

Validation: Perform the titration in triplicate to ensure reproducibility and report the average pKa value with the standard deviation.[12]

Diagram 3: Workflow for pKa Determination via Titration

Conclusion

The physical properties of this compound—namely its sharp melting point, slight aqueous solubility, and moderate acidity—are defining characteristics that govern its application in scientific research and development. A thorough understanding and empirical verification of these properties are essential for achieving predictable and reproducible outcomes in synthesis, purification, and formulation. The protocols and data presented in this guide offer researchers and drug development professionals a robust framework for the effective and reliable use of this versatile chemical intermediate.

References

- 1. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. longkechem.com [longkechem.com]

- 4. This compound 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | 26893-73-2 [chemicalbook.com]

- 6. Determination of Melting Point [wiredchemist.com]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. enamine.net [enamine.net]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. westlab.com [westlab.com]

- 11. materialneutral.info [materialneutral.info]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]

- 15. How to Determine Pka from Titration Curve - Oreate AI Blog [oreateai.com]

An In-depth Technical Guide to the Solubility of 6-Methoxypyridine-2-carboxylic acid

This guide provides a comprehensive overview of the solubility of 6-Methoxypyridine-2-carboxylic acid, a crucial parameter for researchers, scientists, and professionals in drug development. Understanding and accurately determining the solubility of this compound is paramount for its successful application in pharmaceutical formulations and various organic synthesis processes.

The Critical Role of Solubility in Pharmaceutical Development

Solubility, the ability of a compound to dissolve in a solvent, is a fundamental physicochemical property that significantly influences a drug's efficacy and developability. For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids to be absorbed into the systemic circulation.[1][2] Poor aqueous solubility is a major hurdle in drug development, with over 40% of new chemical entities being poorly soluble in water.[1][2]

Insufficient solubility can lead to:

-

Challenges in developing suitable dosage forms.

-

Precipitation of the compound in assays, leading to inaccurate results.[1]

-

Increased risk of failure during preclinical and clinical development.[4]

Therefore, a thorough characterization of the solubility of a compound like this compound is a critical early-stage activity in the drug discovery and development process.[5][4]

Physicochemical Properties of this compound

Understanding the structural and physical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₇H₇NO₃ | [6][7] |

| Molecular Weight | 153.14 g/mol | [6][7] |

| Melting Point | 130-134 °C | [6] |

| Appearance | White to off-white solid/powder to crystal | [6][8] |

| Functional Groups | Carboxylic acid, Methoxy group, Pyridine ring | [6] |

The presence of a carboxylic acid group suggests that the solubility of this compound will be highly dependent on the pH of the aqueous medium.[9] The pyridine ring and the methoxy group also contribute to the overall polarity and hydrogen bonding capacity of the molecule, influencing its interaction with various solvents.[10]

Solubility Profile of this compound

Quantitative solubility data for this compound is not extensively reported in publicly available literature. However, qualitative descriptions provide a starting point for experimental design.

| Solvent | Solubility | Source |

| Water | Slightly soluble | [7][8][11][12] |

The term "slightly soluble" is a qualitative descriptor and necessitates quantitative experimental determination for any serious research or development application. The solubility in various organic solvents is also a critical parameter, especially for purification, reaction chemistry, and formulation development. Carboxylic acids generally show good solubility in less polar organic solvents like alcohols, ethers, and chloroform, a principle guided by the "like dissolves like" rule.[10]

Experimental Protocol for Determining Thermodynamic Solubility

To obtain reliable and reproducible solubility data, a well-designed experimental protocol is crucial. The shake-flask method is a widely accepted and robust technique for determining thermodynamic solubility.[13]

Objective:

To determine the thermodynamic solubility of this compound in various solvents at a controlled temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) at various pH, Ethanol, Methanol, Acetonitrile, Dimethyl Sulfoxide (DMSO))

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow Diagram:

Caption: Experimental workflow for thermodynamic solubility determination.

Step-by-Step Methodology:

-

Preparation of Standard Solutions:

-

Accurately prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or Methanol) at a known concentration.

-

From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected solubility range.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a series of vials. The key is to ensure that there is undissolved solid remaining at the end of the experiment, indicating that a saturated solution has been achieved.

-

Add a precise volume of the desired solvent to each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaker incubator set at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

-

-

Sample Processing:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

To ensure complete removal of solid particles, centrifuge the samples at a high speed.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter. This step is critical to prevent undissolved particles from artificially inflating the measured concentration.

-

Accurately dilute the filtered sample with the HPLC mobile phase to bring the concentration within the range of the calibration curve.

-

-

Analysis by HPLC:

-

Analyze the calibration standards and the prepared samples by HPLC.

-

Generate a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted samples using the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature.

-

Factors Influencing the Solubility of this compound

Several factors can influence the solubility of this compound:

-

pH: As a carboxylic acid, its solubility in aqueous media is expected to increase significantly at pH values above its pKa due to the formation of the more polar carboxylate salt.[9]

-

Temperature: For most solid solutes, solubility increases with increasing temperature.[13] However, this relationship must be determined experimentally.

-

Solvent Polarity: The principle of "like dissolves like" is a useful guide.[10][13] The presence of both polar (carboxylic acid, pyridine nitrogen) and non-polar (methoxy group, aromatic ring) moieties means its solubility will vary across a range of solvents.

-

Crystal Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form being used.

Conclusion

A comprehensive understanding of the solubility of this compound is indispensable for its effective application in research and development, particularly in the pharmaceutical industry. While existing data indicates it is slightly soluble in water, this guide provides a robust experimental framework for researchers to generate precise, quantitative solubility data in a variety of relevant solvents and conditions. Adherence to a validated protocol, such as the shake-flask method detailed herein, ensures the generation of high-quality data crucial for informed decision-making in formulation development and process chemistry.

References

- 1. ucd.ie [ucd.ie]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. bmglabtech.com [bmglabtech.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. This compound 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. longkechem.com [longkechem.com]

- 9. www1.udel.edu [www1.udel.edu]

- 10. CK12-Foundation [flexbooks.ck12.org]

- 11. This compound | 26893-73-2 [chemicalbook.com]

- 12. chemwhat.com [chemwhat.com]

- 13. youtube.com [youtube.com]

The Synthesis of 6-Methoxypyridine-2-carboxylic Acid: A Senior Application Scientist's In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 6-Methoxypyridine-2-carboxylic Acid in Modern Chemistry

This compound, also known as 6-methoxypicolinic acid, is a pivotal heterocyclic building block in the landscape of pharmaceutical and materials science research.[1][2] Its rigid pyridine core, functionalized with both a carboxylic acid and a methoxy group, offers a versatile scaffold for the synthesis of complex molecular architectures. The strategic placement of these functional groups allows for a multitude of chemical transformations, making it an important raw material and intermediate in the production of pharmaceuticals, agrochemicals, and dyestuffs.[1] This guide provides an in-depth exploration of the primary synthetic routes to this valuable compound, offering not only detailed protocols but also the underlying chemical principles that govern these transformations.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached from several distinct starting materials, each with its own set of advantages and challenges. The choice of a particular synthetic route will often depend on the availability of precursors, desired scale, and tolerance for specific reagents. This guide will focus on three primary, field-proven strategies:

-

Methylation of 6-Hydroxypyridine-2-carboxylic Acid: A direct and efficient method when the corresponding hydroxy-acid is readily available.

-

Oxidation of 2-Methyl-6-methoxypyridine: A classic approach that leverages the conversion of a methyl group to a carboxylic acid.

-

Carboxylation of 2-Halo-6-methoxypyridine via Organometallic Intermediates: A powerful strategy that involves the formation of a carbon-carbon bond through lithiation or a Grignard reaction.

-

Hydrolysis of 6-Methoxypyridine-2-carbonitrile: A reliable method for converting a nitrile functionality into the desired carboxylic acid.

The following sections will delve into the mechanistic details and practical execution of these synthetic pathways.

Synthetic Route 1: Methylation of 6-Hydroxypyridine-2-carboxylic Acid

This approach is conceptually straightforward, involving the O-methylation of the hydroxyl group of 6-hydroxypyridine-2-carboxylic acid. The primary challenge lies in the selective methylation of the hydroxyl group in the presence of the carboxylic acid.

Causality Behind Experimental Choices

The use of silver oxide (Ag₂O) and iodomethane (CH₃I) is a classic and effective method for this transformation.[3] Silver oxide serves as a base to deprotonate the acidic phenolic proton of the 6-hydroxypyridine moiety, forming a silver salt. This in situ salt formation is crucial as it enhances the nucleophilicity of the oxygen atom, facilitating a subsequent Sₙ2 reaction with iodomethane. The carboxylic acid is also deprotonated but the resulting carboxylate is a weaker nucleophile than the phenoxide, leading to preferential O-methylation. The reaction is typically followed by a basic hydrolysis step to ensure that any ester formed from the reaction of the carboxylate with iodomethane is converted to the desired carboxylic acid.

Experimental Protocol

Step 1: Methylation

-

To a solution of 6-hydroxypyridine-2-carboxylic acid (1.39 g, 10.0 mmol) in toluene (35 mL), add silver oxide (2.43 g, 10.5 mmol).

-

Stir the mixture vigorously for 30 minutes at room temperature.

-

Add iodomethane (1.31 mL, 21.0 mmol) to the suspension.

-

Heat the reaction mixture to reflux and maintain for 12-16 hours (overnight).[3]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of diatomaceous earth to remove silver salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude methyl 6-methoxypyridine-2-carboxylate.[3]

Step 2: Saponification

-

Dissolve the crude methyl ester in tetrahydrofuran (50 mL).

-

Add a solution of 5N sodium hydroxide (20 mL, 100 mmol) and water (5 mL).

-

Stir the mixture at room temperature for 1 hour.[3]

-

Acidify the reaction mixture to a pH of 3 using 5N hydrochloric acid.

-

Concentrate the solution under reduced pressure to obtain a white solid.

-

To the resulting solid, add a 20% methanol/chloroform solvent mixture and sonicate for 20 minutes.

-

Filter the mixture. The mother liquor is dried over anhydrous MgSO₄ and concentrated to yield this compound as a white solid.[3]

Quantitative Data Summary

| Parameter | Value |

| Starting Material | 6-Hydroxypyridine-2-carboxylic acid |

| Key Reagents | Silver oxide, Iodomethane, NaOH |

| Solvent | Toluene, THF |

| Reaction Time | Overnight (Methylation), 1 hour (Hydrolysis) |

| Yield | 87%[3] |

Workflow Diagram

References

A Technical Guide to the Spectral Analysis of 6-Methoxypyridine-2-carboxylic Acid

This guide provides an in-depth analysis of the spectral data for 6-methoxypyridine-2-carboxylic acid (also known as 6-methoxypicolinic acid), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1][2] As a substituted pyridine derivative, its unambiguous structural confirmation is paramount for ensuring the integrity of downstream applications. This document outlines the theoretical basis and practical considerations for interpreting its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing researchers and drug development professionals with a robust framework for its characterization.

Molecular Structure and Spectroscopic Overview

This compound (C₇H₇NO₃, Molecular Weight: 153.14 g/mol ) possesses a distinct substitution pattern on the pyridine ring that gives rise to a characteristic spectral fingerprint.[3] The electron-donating methoxy group at the 6-position and the electron-withdrawing carboxylic acid at the 2-position create a unique electronic environment that influences the chemical shifts of the aromatic protons and carbons. Spectroscopic analysis serves as the definitive method for confirming this structure and assessing sample purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound. The analysis is broken down into ¹H (proton) and ¹³C (carbon) NMR.

¹H NMR Spectroscopy: Probing the Proton Environment

Causality of Experimental Choices: A standard ¹H NMR experiment is conducted in a deuterated solvent, typically DMSO-d₆ or CDCl₃, to avoid signal overlap from solvent protons. DMSO-d₆ is often preferred for carboxylic acids as it helps in observing the exchangeable acidic proton. A spectrometer operating at 400 MHz or higher is recommended to achieve good signal dispersion for the aromatic protons.

Interpretation of the Spectrum: The ¹H NMR spectrum is expected to show five distinct signals corresponding to the methoxy protons, the three aromatic protons on the pyridine ring, and the carboxylic acid proton. The substitution pattern (2,6-disubstituted) leads to a predictable splitting pattern for the ring protons.

Caption: Molecular structure of this compound with key proton groups highlighted.

Table 1: Predicted ¹H NMR Spectral Data

| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| COOH | 12.0 - 13.0 | Broad Singlet | - | Acidic proton, chemical shift is concentration and solvent dependent. |

| H-4 | 7.8 - 8.0 | Triplet (t) | ~8.0 | Located between two other ring protons (H-3 and H-5), leading to a triplet. |

| H-3 | 7.5 - 7.7 | Doublet (d) | ~7.5 | Coupled primarily to H-4. |

| H-5 | 7.1 - 7.3 | Doublet (d) | ~8.5 | Coupled primarily to H-4. Shifted upfield due to the influence of the adjacent methoxy group. |

| OCH₃ | ~3.9 | Singlet (s) | - | Methoxy protons are chemically equivalent and not coupled to other protons. A patent document notes a signal at 3.80 ppm for a derivative.[4] |

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Causality of Experimental Choices: ¹³C NMR spectra are typically acquired with proton decoupling to simplify the spectrum, yielding a single peak for each unique carbon atom. The same deuterated solvent (DMSO-d₆ or CDCl₃) as the ¹H NMR experiment is used for consistency.

Interpretation of the Spectrum: The molecule has 7 unique carbon atoms, and thus 7 distinct signals are expected in the proton-decoupled ¹³C NMR spectrum. The chemical shifts are influenced by the electronegativity of attached atoms and the overall electronic structure of the pyridine ring.

Table 2: Predicted ¹³C NMR Spectral Data

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (Carboxylic Acid) | 165 - 170 | Carbonyl carbon of a carboxylic acid, typically found in this downfield region. |

| C-6 (attached to OCH₃) | 160 - 165 | Aromatic carbon attached to an electronegative oxygen atom, significantly deshielded. |

| C-2 (attached to COOH) | 148 - 152 | Aromatic carbon attached to the carboxylic acid group. |

| C-4 | 138 - 142 | Aromatic CH carbon, typically the most downfield of the ring CH carbons in this structure. |

| C-3 | 120 - 125 | Aromatic CH carbon. |

| C-5 | 110 - 115 | Aromatic CH carbon, shifted upfield due to the electron-donating effect of the adjacent methoxy group. |

| OCH₃ | 53 - 56 | Methoxy carbon, typical range for an aryl methyl ether. |

Infrared (IR) Spectroscopy

Causality of Experimental Choices: IR spectroscopy is a rapid and effective method for identifying key functional groups. The sample is typically analyzed as a solid (using KBr pellet or an ATR accessory). This technique is particularly useful for confirming the presence of the carboxylic acid and the aromatic ether functionalities.

Interpretation of the Spectrum: The IR spectrum is characterized by distinct absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Table 3: Expected Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |

| Aromatic C-H | C-H stretch | 3000 - 3100 | Medium |

| Aliphatic C-H (OCH₃) | C-H stretch | 2850 - 2960 | Medium |

| Carboxylic Acid | C=O stretch | 1700 - 1725 | Strong |

| Pyridine Ring | C=C and C=N stretches | 1580 - 1610, 1450 - 1500 | Medium-Strong |

| Aryl Ether | C-O stretch (asymmetric) | 1230 - 1270 | Strong |

| Carboxylic Acid / Ether | C-O stretch (symmetric) | 1020 - 1050 | Strong |

| Aromatic C-H | C-H out-of-plane bend | 750 - 850 | Strong |

Mass Spectrometry (MS)

Causality of Experimental Choices: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, as it readily forms ions in solution and minimizes fragmentation, allowing for clear observation of the molecular ion. The analysis can be run in either positive or negative ion mode; negative mode is particularly effective for carboxylic acids, detecting the deprotonated molecule [M-H]⁻.

Interpretation of the Spectrum: The mass spectrum provides the mass-to-charge ratio (m/z) of the parent molecule and its fragments, confirming the molecular weight and offering structural clues based on fragmentation patterns.

Expected Fragmentation Pattern: The molecular ion peak [M]⁺• would be observed at m/z 153. In negative ESI mode, a strong peak at m/z 152 corresponding to [M-H]⁻ is expected.[5] Key fragmentation pathways in positive mode (Electron Impact or ESI with in-source fragmentation) would likely involve the loss of neutral molecules or stable radicals.

Caption: Plausible mass spectrometry fragmentation pathway for this compound.

Table 4: Predicted Key Mass Spectrometry Fragments

| m/z | Proposed Fragment Ion | Identity |

| 153 | [C₇H₇NO₃]⁺• | Molecular Ion (M⁺•) |

| 152 | [C₇H₆NO₃]⁻ | Deprotonated Molecule ([M-H]⁻) |

| 138 | [M - •CH₃]⁺ | Loss of methyl radical from methoxy group |

| 124 | [M - •CHO]⁺ | Loss of formyl radical |

| 108 | [M - COOH]⁺ | Loss of carboxyl group |

| 92 | [C₆H₆N]⁺ | Pyridyl cation fragment |

Experimental Protocols

The following protocols describe standardized procedures for acquiring high-quality spectral data. Adherence to these methodologies ensures reproducibility and data integrity.

General Analytical Workflow

Caption: General workflow for the complete spectral characterization of the target compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[6]

IR Spectroscopy Protocol

-

Sample Preparation: If using a Diamond ATR accessory, place a small amount (1-2 mg) of the solid sample directly onto the crystal.

-

Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.

-

Data Acquisition: Apply pressure to the sample to ensure good contact with the crystal. Collect the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance. Label the significant peaks.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent system, such as a mixture of methanol and water.

-

Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ionization source parameters (e.g., capillary voltage, gas flow, temperature) for ESI in both positive and negative ion modes.

-

Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 Da).

-

Data Processing: Analyze the resulting spectrum to identify the molecular ion peak and any significant fragment ions.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. The predicted data and standardized protocols within this guide offer a robust framework for researchers to verify the structure and purity of this important chemical intermediate, ensuring the reliability and success of subsequent synthetic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. WO2022256622A1 - N-(hydroxyalkyl (hetero)aryl) tetrahydrofuran carboxamides as modulators of sodium channels - Google Patents [patents.google.com]

- 3. US11649227, Example 237 | C27H25N3O5 | CID 156876409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

purity and assay of 6-Methoxypyridine-2-carboxylic acid

An In-Depth Technical Guide to the Purity and Assay of 6-Methoxypyridine-2-carboxylic Acid

Authored by a Senior Application Scientist

Introduction: Beyond the Specification Sheet

This compound (CAS 26893-73-2), also known as 6-methoxypicolinic acid, is a pivotal heterocyclic building block in modern chemistry. Its utility as a raw material and intermediate spans the synthesis of high-value molecules in the pharmaceutical, agrochemical, and dye industries.[1][2][3] The structural integrity and purity of this compound are not mere checklist items; they are foundational to the safety, efficacy, and reproducibility of the final products. A seemingly minor impurity can lead to significant downstream consequences, including altered biological activity, formation of toxic byproducts, or failure of a synthetic step.

This guide moves beyond a simple recitation of methods. It provides a holistic analytical strategy, grounded in first principles, to comprehensively characterize this compound. We will explore not just how to test for purity and assay, but why specific methods are chosen, what potential pitfalls exist, and how to construct a self-validating system of quality control that ensures trustworthiness and batch-to-batch consistency.

Physicochemical Profile

A foundational understanding of the molecule's properties is essential for developing robust analytical methods. These parameters influence solubility, chromatographic behavior, and spectroscopic response.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇NO₃ | [2][4] |

| Molecular Weight | 153.14 g/mol | [4] |

| Appearance | White to pale cream powder or crystals | [2] |

| Melting Point | 130-134 °C | [4] |

| Solubility | Slightly soluble in water | [1][3][5] |

| Functional Groups | Carboxylic acid, Methoxy, Pyridine ring | [4][6] |

Part 1: The Impurity Landscape - A Synthesis-Driven Perspective

To effectively test for impurities, one must first anticipate them. The impurity profile of this compound is intrinsically linked to its synthetic route. A common laboratory-scale synthesis involves the methylation of 6-hydroxypyridine-2-carboxylic acid.[1]

This understanding allows us to categorize potential impurities:

-

Starting Material-Related: Incomplete reaction can lead to the presence of unreacted 6-hydroxypyridine-2-carboxylic acid .[7]

-

Reagent-Related: Impurities from reagents used in the synthesis, such as byproducts from iodomethane.

-

Process-Related (Byproducts): Side reactions, though often minor, can generate structurally similar impurities. For instance, incomplete hydrolysis of an ester precursor (if the synthesis proceeds through a methyl or ethyl ester intermediate) would leave methyl 6-methoxypyridine-2-carboxylate in the final product.[1][8]

-

Degradation Products: The molecule is relatively stable, but improper storage or harsh work-up conditions (e.g., excessive heat) could potentially lead to decarboxylation.[8]

The following diagram illustrates the logical relationship between the synthesis pathway and the impurities that must be targeted by analytical methods.

Caption: Relationship between synthesis pathway and potential impurities.

Part 2: The Analytical Toolkit - An Orthogonal Approach

No single technique can provide a complete picture of purity and potency. A robust quality control strategy relies on an orthogonal approach, where different methods with distinct chemical principles are used to validate each other.

Caption: Orthogonal analytical workflow for complete characterization.

Chromatographic Purity: High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: HPLC is the gold standard for separating and quantifying impurities in pharmaceutical and chemical synthesis. For a polar, acidic compound like this compound, a reversed-phase (RP-HPLC) method is the logical choice. The nonpolar stationary phase (e.g., C18) retains the molecule, while a polar mobile phase elutes it. The key to a robust method is controlling the ionization of the carboxylic acid group. An acidic mobile phase (e.g., pH 2-3) protonates the carboxylate, rendering the molecule less polar and ensuring sharp, symmetrical peaks with consistent retention times. UV detection is ideal due to the aromatic pyridine ring, which provides strong chromophores.

Experimental Protocol: HPLC Purity Determination

-

Instrumentation: HPLC system with a UV detector, autosampler, and column oven.

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase Preparation:

-

Solvent A: 0.1% Phosphoric Acid in Water. The acid ensures the analyte is in its non-ionized form.

-

Solvent B: Acetonitrile.

-

-

Chromatographic Conditions:

-

Gradient: 10% B to 80% B over 20 minutes. A gradient is crucial for eluting both polar and potential non-polar impurities within a reasonable timeframe.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C. Temperature control prevents fluctuations in retention time.

-

Detection Wavelength: 239 nm, selected to maximize the response of the analyte and related substances.[9]

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask.

-

Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile (diluent). Sonication may be used to aid dissolution.

-

-

System Suitability (Trustworthiness): Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time of the main peak should be less than 2.0%. This confirms the system is performing consistently.

-

Analysis & Calculation:

-

Inject the sample solution.

-

Identify the main peak corresponding to this compound.

-

Integrate all peaks, ignoring those from the blank/diluent.

-

Calculate purity using the area percent method:

-

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

-

-

Assay: Potentiometric Titration

Expertise & Causality: While HPLC can be used for assay, a classic acid-base titration is often more precise, accurate, and cost-effective for determining the potency of an acidic compound.[10] This method directly measures the molar quantity of the acidic functional group, providing a direct assessment of the active molecule's content. It is a first-principles technique that does not rely on a calibrated reference standard in the same way as chromatography. Potentiometric endpoint detection using a pH electrode is preferred over colorimetric indicators to eliminate subjective interpretation and potential interferences from the sample's color.

Experimental Protocol: Titrimetric Assay

-

Instrumentation: Autotitrator with a combined pH electrode, analytical balance.

-

Reagents:

-

Titrant: 0.1 N Sodium Hydroxide (NaOH), standardized.

-

Solvent: A 1:1 mixture of ethanol and deionized water. The ethanol helps to dissolve the organic acid in the aqueous medium for titration.[10]

-

-

Procedure:

-

Accurately weigh approximately 120-150 mg of this compound into a 100 mL beaker.

-

Add 50 mL of the ethanol:water solvent and stir until fully dissolved.

-

Immerse the pH electrode in the solution.

-

Titrate with standardized 0.1 N NaOH, recording the volume of titrant and the pH.

-

Determine the equivalence point (the point of maximum inflection) from the titration curve or its first derivative.

-

-

Calculation:

-

The reaction is a 1:1 molar equivalence: C₇H₇NO₃ + NaOH → C₇H₆NNaO₃ + H₂O.

-

Assay (% w/w) = (V x N x MW) / (W x 10)

-

V = Volume of NaOH at equivalence point (mL)

-

N = Normality of NaOH titrant (mol/L)

-

MW = Molecular Weight of the analyte (153.14 g/mol )

-

W = Weight of the sample (mg)

-

-

Spectroscopic Identity Confirmation

While chromatography and titration address purity and potency, they do not definitively confirm the molecular structure. Spectroscopic methods are essential for identity verification.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Provides an unambiguous fingerprint of the molecule's structure. The spectrum should show characteristic signals for the methoxy group protons (a singlet), the three aromatic protons on the pyridine ring (distinct doublets and triplets), and the acidic proton of the carboxylic acid (a broad singlet). This technique confirms the structure is consistent with this compound.[1]

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound. Using a technique like electrospray ionization (ESI), the analysis should show an ion corresponding to the protonated molecule [M+H]⁺ at m/z 154.14 or the deprotonated molecule [M-H]⁻ at m/z 152.14.[1]

-

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups. The spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a very broad band), the C=O stretch of the carbonyl group, C-O stretches associated with the ether and carboxylic acid, and vibrations characteristic of the pyridine ring.

Summary and Conclusion

The comprehensive analysis of this compound requires a multi-faceted, orthogonal testing strategy. This guide outlines a robust framework that combines the separating power of HPLC for purity, the precision of titrimetry for assay, and the definitive structural confirmation of spectroscopic methods (NMR, MS, IR). By understanding the rationale behind each technique and anticipating potential impurities based on the synthetic route, researchers and drug development professionals can establish a quality control system that is not only compliant but also scientifically sound. This ensures that the this compound used in subsequent manufacturing is of the highest possible quality, safeguarding the integrity of the final product.

References

- 1. This compound | 26893-73-2 [chemicalbook.com]

- 2. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. 6-甲氧基吡啶-2-甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. longkechem.com [longkechem.com]

- 6. NP-MRD: Showing NP-Card for 6-(methoxycarbonyl)pyridine-2-carboxylic acid (NP0142683) [np-mrd.org]

- 7. 6-ヒドロキシピリジン-2-カルボン酸 95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

- 9. ptfarm.pl [ptfarm.pl]

- 10. Novel and validated titrimetric method for determination of selected angiotensin-II-receptor antagonists in pharmaceutical preparations and its comparison with UV spectrophotometric determination - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Derivatives of 6-Methoxypyridine-2-carboxylic Acid: Synthesis, Reactivity, and Applications in Modern Drug Discovery

This guide provides an in-depth technical exploration of the derivatives of 6-methoxypyridine-2-carboxylic acid, a pivotal scaffold in medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document delves into the synthesis, functionalization, and therapeutic applications of this versatile heterocyclic compound. We will explore the causal factors behind synthetic strategies and provide detailed, field-proven protocols for the preparation of key derivatives.

The Strategic Importance of the this compound Scaffold

This compound is a substituted picolinic acid derivative that has garnered significant attention in the pharmaceutical and agrochemical industries.[1][2] Its structure is characterized by a pyridine ring, which imparts favorable pharmacokinetic properties such as improved solubility and metabolic stability, a carboxylic acid group at the 2-position that serves as a versatile handle for derivatization, and a methoxy group at the 6-position which can influence the electronic properties and binding interactions of the molecule.[3]